molecular formula C17H15BrO3 B4722832 1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene

1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene

Cat. No.: B4722832
M. Wt: 347.2 g/mol
InChI Key: PFAMBUGMQAHRLZ-UHFFFAOYSA-N
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Description

1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene is an organic compound with the molecular formula C17H15BrO3. It is a brominated aromatic ether with a methoxyphenoxy group attached to a but-2-ynoxy chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

1-bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-19-14-8-10-15(11-9-14)20-12-4-5-13-21-17-7-3-2-6-16(17)18/h2-3,6-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAMBUGMQAHRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#CCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene typically involves multiple steps:

    Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromine atom at the desired position.

    Etherification: The brominated phenol is then reacted with 4-(4-methoxyphenoxy)but-2-yne in the presence of a base such as potassium carbonate to form the ether linkage.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The alkyne moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the alkyne moiety can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(4-methoxyphenoxy)benzene: Similar structure but lacks the alkyne moiety.

    4-Bromo-1,2-(methylenedioxy)benzene: Contains a methylenedioxy group instead of the methoxyphenoxy group.

    4-Bromo-1-iodo-2-methoxybenzene: Contains an additional iodine atom.

Uniqueness

1-Bromo-2-[4-(4-methoxyphenoxy)but-2-ynoxy]benzene is unique due to the presence of both the bromine atom and the alkyne moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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